Tofacitinib - 477600-75-2

Tofacitinib

Catalog Number: EVT-287424
CAS Number: 477600-75-2
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofacitinib is a small molecule Janus kinase (JAK) inhibitor . It is classified as a targeted synthetic disease-modifying antirheumatic drug (DMARD) . In scientific research, Tofacitinib serves as a valuable tool for studying the role of JAK-STAT signaling pathways in various biological processes and disease models. It helps researchers investigate the potential of JAK inhibition as a therapeutic strategy for a range of inflammatory and immune-mediated diseases.

Adalimumab

Compound Description: [, , , , , , , ] Adalimumab is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). It is commonly used as a biologic disease-modifying antirheumatic drug (bDMARD) for treating various inflammatory diseases, including rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Adalimumab binds to TNF-α, preventing its interaction with TNF receptors and thereby inhibiting the inflammatory cascade.

Cobicistat

Compound Description: Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. It is commonly used as a pharmacokinetic booster, increasing the plasma concentrations of co-administered drugs that are metabolized by CYP3A4. This allows for lower doses of the co-administered drug, potentially reducing side effects and improving adherence.

Baricitinib

Compound Description: Baricitinib is another small molecule JAK inhibitor approved for the treatment of RA. It selectively inhibits JAK1 and JAK2, blocking signaling pathways involved in inflammation.

Relevance: Baricitinib shares a similar mechanism of action with Tofacitinib as both are JAK inhibitors. They are both small molecule drugs that interfere with intracellular signaling pathways involved in inflammation. Comparing the cost-effectiveness and treatment outcomes of Baricitinib with Tofacitinib provides valuable information on their relative benefits and risks.

5-Aminosalicylate (5-ASA)

Compound Description: 5-Aminosalicylate (5-ASA) is a class of anti-inflammatory drugs used primarily to treat inflammatory bowel diseases (IBD), including ulcerative colitis (UC). While the precise mechanism of action is not fully understood, it is thought to exert its anti-inflammatory effects locally in the gut by inhibiting prostaglandin synthesis and leukotriene production.

Etanercept

Compound Description: [, ] Etanercept is a fusion protein that acts as a TNF-α inhibitor. It is used as a bDMARD for treating inflammatory diseases like RA, PsA, and ankylosing spondylitis. Etanercept binds to TNF-α, preventing its interaction with TNF receptors and thereby reducing inflammation.

Infliximab

Compound Description: [, ] Infliximab is a chimeric monoclonal antibody that binds to TNF-α, inhibiting its pro-inflammatory effects. It is a bDMARD used for treating inflammatory conditions like RA, PsA, Crohn's disease, and UC.

Methotrexate

Compound Description: [, , , , , , , , ] Methotrexate is a traditional disease-modifying antirheumatic drug (DMARD) commonly used as a first-line treatment for RA. It works by inhibiting dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation, thereby suppressing the immune response.

Rituximab

Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, reducing their role in the inflammatory process. Rituximab is used as a bDMARD for treating inflammatory conditions like RA and certain types of lymphoma.

Tocilizumab

Compound Description: Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor. It blocks the binding of IL-6, a pro-inflammatory cytokine, to its receptor, thereby reducing inflammation. Tocilizumab is used as a bDMARD for treating inflammatory conditions like RA and juvenile idiopathic arthritis.

Ustekinumab

Compound Description: Ustekinumab is a fully human monoclonal antibody that targets the p40 subunit of interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play a crucial role in the inflammatory process in psoriasis, PsA, and Crohn's disease. Ustekinumab is used as a bDMARD for treating these conditions.

Synthesis Analysis

Tofacitinib synthesis has been a subject of extensive research due to its complex molecular structure. The synthesis typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a piperidine derivative, which is crucial due to the chirality associated with the piperidine ring.
  2. Key Steps:
    • Condensation: Initial condensation reactions form intermediates that lead to the desired piperidine structure.
    • Hydrogenation: Hydrogenation steps are employed to saturate certain bonds within the intermediate compounds.
    • N-Acylation: This step involves reacting an acylating agent with the piperidine nitrogen to form tofacitinib.
    • Salification: The final step often involves converting tofacitinib into its citrate salt for enhanced solubility and bioavailability.

For instance, one efficient method described involves using cis-(1-benzyl-4-methylpiperidin-3-yl) as a starting material, leading through various intermediates to produce tofacitinib with high yields (up to 20 percentage points higher than previous methods) .

Molecular Structure Analysis

Tofacitinib has a complex molecular structure characterized by a piperidine ring and several functional groups that contribute to its pharmacological activity. Its chemical formula is C16H20N6C_{16}H_{20}N_{6}, and it features a pyrrolo[2,3-d]pyrimidine core structure.

Key Structural Features:

  • Piperidine Ring: This cyclic structure is crucial for the compound's biological activity.
  • Pyrrolo[2,3-d]pyrimidine Core: This moiety is essential for binding to Janus kinases.
  • Chirality: The compound exhibits chiral centers that influence its interaction with biological targets.

The molecular weight of tofacitinib is approximately 312.37 g/mol, and it has a melting point of around 210 °C .

Chemical Reactions Analysis

Tofacitinib undergoes various chemical reactions throughout its synthesis and metabolism:

  • N-Acylation Reactions: These are pivotal in forming the final active pharmaceutical ingredient from intermediates.
  • Hydrogenation: This reaction reduces double bonds in intermediates, crucial for achieving the desired saturation in the final product.
  • Pharmacokinetic Interactions: Tofacitinib is metabolized primarily by cytochrome P450 enzymes (especially CYP3A4), affecting its efficacy and safety profile .
Mechanism of Action

Tofacitinib functions by inhibiting Janus kinases, which are nonreceptor tyrosine kinases involved in cytokine signaling pathways. By blocking these enzymes, tofacitinib prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby inhibiting their downstream effects on gene expression related to immune responses.

Key Mechanistic Insights:

  • Selective Inhibition: Tofacitinib selectively inhibits JAK1 and JAK3 more than JAK2, which helps reduce inflammatory signals without broadly suppressing immune function.
  • Impact on Cytokine Signaling: By inhibiting JAK enzymes, tofacitinib diminishes the signaling pathways activated by various cytokines involved in autoimmune diseases .
Physical and Chemical Properties Analysis

Tofacitinib exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: Tofacitinib has a half-life of approximately 3 hours, influencing dosing regimens .
Applications

Tofacitinib's primary applications are in treating autoimmune diseases due to its immunomodulatory effects. It has been successfully used in:

  • Rheumatoid Arthritis: Reducing disease activity in patients unresponsive to traditional therapies.
  • Psoriatic Arthritis: Managing symptoms and improving quality of life for affected individuals.
  • Ulcerative Colitis: Providing relief from symptoms and inducing remission in patients with moderate to severe forms of this condition.

Additionally, recent studies have explored its potential use in treating COVID-19 symptoms due to its anti-inflammatory properties .

Molecular Pharmacology of Tofacitinib

Structural Characterization & Drug Design Principles

Tofacitinib ((3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile) is a synthetic small molecule inhibitor of Janus kinases with a molecular weight of 312.37 g/mol. Its core structure consists of a pyrrolopyrimidine scaffold substituted with a piperidine moiety and a nitrile group, which collectively enable targeted interactions with the kinase domain of Janus kinases [6] [4]. The drug’s design leverages the type I pharmacophore model, binding competitively to the adenosine triphosphate (ATP)-binding cleft in the kinase domain (Janus homology 1 domain) when the kinase is in its active conformation [6] [8]. Key structural features enabling high-affinity binding include:

  • Hydrogen bond interactions: The pyrrolopyrimidine nitrogen atoms form critical hydrogen bonds with the hinge region residues Leu959 and Glu957 of Janus kinase 3
  • Hydrophobic pocket occupancy: The piperidine methyl group extends into a hydrophobic pocket formed by Val884, Ala853, and Leu956
  • Stereochemical specificity: The (3R,4R) enantiomer exhibits 10-fold greater potency than its stereoisomers due to optimal spatial positioning within the catalytic site [6]

Table 1: Structural Motifs of Tofacitinib and Their Functional Roles

Structural ElementBinding TargetFunctional Contribution
Pyrrolopyrimidine coreKinase hinge regionForms hydrogen bonds with Leu959/Glu957 (Janus kinase 3)
Methyl-piperidineHydrophobic pocketEnhances binding affinity through van der Waals interactions
Nitrile groupSolvent interfaceImproves solubility and pharmacokinetic properties
R-configurationCatalytic cleftEnables stereoselective binding to Janus kinase isoforms

This molecular architecture achieves nanomolar inhibitory potency against Janus kinases while maintaining selectivity against non-Janus kinase tyrosine kinases [4] [6].

Janus Kinase-Signal Transducer and Activator of Transcription Pathway Inhibition Dynamics

Tofacitinib disrupts Janus Kinase-Signal Transducer and Activator of Transcription signaling through allosteric interference with cytokine receptor-mediated Janus kinase activation. Upon cytokine binding to transmembrane receptors, constitutively associated Janus kinases undergo trans-phosphorylation, creating docking sites for Signal Transducer and Activator of Transcription proteins. Tofacitinib binds the catalytic cleft of Janus kinases, preventing tyrosine phosphorylation of both Janus kinases themselves and their associated cytokine receptors [8] [5]. This dual inhibition abrogates Signal Transducer and Activator of Transcription recruitment, dimerization, and nuclear translocation [2].

Pharmacodynamic studies in rheumatoid arthritis patients demonstrate concentration-dependent suppression of phosphorylated Signal Transducer and Activator of Transcription proteins:

  • Interleukin-2-induced phosphorylated Signal Transducer and Activator of Transcription 5 inhibition in T cells: 73% reduction (p < 0.001)
  • Interleukin-6-induced phosphorylated Signal Transducer and Activator of Transcription 1 inhibition in monocytes: 52% reduction (p = 0.003)
  • Interleukin-10-induced phosphorylated Signal Transducer and Activator of Transcription 3 inhibition: Only 10% reduction, indicating pathway-specific variability [5]

The inhibition dynamics exhibit temporal heterogeneity, with maximum pathway suppression occurring 1–2 hours post-dose coinciding with peak plasma concentrations. Sustained inhibition varies by pathway, ranging from 8 hours (common gamma-chain cytokines) to 12 hours (interleukin-6) at therapeutic doses [3] [9].

Selectivity Profiles: Janus Kinase 1/Janus Kinase 3 vs. Janus Kinase 2/Tyrosine Kinase 2 Isoforms

Tofacitinib displays differential inhibitory activity across Janus kinase isoforms, quantified through cellular kinase assays and whole blood phospho-flow cytometry:

Table 2: Tofacitinib Selectivity Profile Against Janus Kinase Isoforms

Kinase IsoformCellular IC₅₀ (nM)Primary Cytokine Pathways AffectedFunctional Consequences
Janus kinase 15.6 ± 1.2Interferon-α/β, interleukin-6, interleukin-10, gamma-chain cytokinesBroad anti-inflammatory effects
Janus kinase 310.8 ± 2.3Interleukin-2, interleukin-4, interleukin-7, interleukin-15, interleukin-21Lymphocyte activation suppression
Janus kinase 254.9 ± 8.7Erythropoietin, thrombopoietin, granulocyte colony-stimulating factor, interleukin-3Minimal hematologic impact at therapeutic doses
Tyrosine kinase 2121.4 ± 15.3Interleukin-12, interleukin-23, interferon-αLimited viral response modulation

Data derived from [3] [6] [9]

The 5–10-fold selectivity for Janus kinase 1/Janus kinase 3 over Janus kinase 2/Tyrosine kinase 2 manifests clinically as preferential inhibition of immune cell activation over hematopoietic functions. Whole blood assays demonstrate this selectivity:

  • High sensitivity: Gamma-chain cytokine receptors (interleukin-2, interleukin-4, interleukin-7, interleukin-15, interleukin-21) exhibit IC₅₀ values of 12–28 nM due to Janus kinase 1/Janus kinase 3 dependence
  • Moderate sensitivity: Interleukin-6 and interferon-α pathways (Janus kinase 1/Tyrosine kinase 2 or Janus kinase 1/Janus kinase 2 dependent) show IC₅₀ of 45–68 nM
  • Low sensitivity: Granulocyte colony-stimulating factor and interleukin-3 signaling (Janus kinase 2 homodimers) require >100 nM for 50% inhibition [3] [9]

This isoform selectivity arises from structural variations in the ATP-binding pocket, particularly the Val884 residue in Janus kinase 3 that enhances hydrophobic interactions with tofacitinib’s piperidine methyl group [6] [8].

Intracellular Signaling Modulation in Immune Cells

Tofacitinib exerts cell-type-specific immunomodulatory effects by differentially suppressing Signal Transducer and Activator of Transcription phosphorylation across leukocyte subsets:

  • T lymphocytes:
  • 70–80% inhibition of interleukin-2-induced phosphorylated Signal Transducer and Activator of Transcription 5 in CD4⁺ T cells (p < 0.001)
  • Downregulation of T-helper 1 and T-helper 17 differentiation via suppressed interleukin-12/23-induced phosphorylated Signal Transducer and Activator of Transcription 4 (52% inhibition) and phosphorylated Signal Transducer and Activator of Transcription 3 (48% inhibition) [5] [9]
  • Reduced expression of activation markers CD69 and CD25 (p = 0.002)

  • B lymphocytes:

  • 65% suppression of interleukin-4-induced phosphorylated Signal Transducer and Activator of Transcription 6 (p = 0.004), impairing class-switching
  • Inhibition of interleukin-21-mediated plasma cell differentiation (40% reduction) [2]

  • Monocytes/macrophages:

  • Interleukin-6-induced phosphorylated Signal Transducer and Activator of Transcription 1 inhibition (58 ± 9%)
  • Tumor necrosis factor-α production reduced by 45% (p = 0.01) through indirect Janus Kinase-Signal Transducer and Activator of Transcription modulation [5] [2]

Beyond canonical cytokine pathways, tofacitinib modulates non-immune signaling cascades:

  • Skeletal muscle contractility: 15.7% increase in maximum specific force in human diaphragm myofibers (p = 0.0016) via reduced protein oxidation and Forkhead box O-ubiquitin–proteasome signaling [10]
  • Metabolic pathways: Downregulation of Suppressors of Cytokine Signaling 1/3 expression (65–72% reduction; p < 0.001) in peripheral blood mononuclear cells, augmenting insulin sensitivity [5]
  • Transcriptional reprogramming: Chromatin immunoprecipitation sequencing reveals altered Signal Transducer and Activator of Transcription occupancy at promoters of matrix metalloproteinases and interferon response genes [8]

These pleiotropic effects establish tofacitinib as a multifunctional modulator of cellular physiology beyond its primary anti-inflammatory actions.

Properties

CAS Number

477600-75-2

Product Name

Tofacitinib

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

In water, 155.1 mg/L at 25 °C (est)

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.